Liquid Monomer vs. Solid Monomer: Physical State Advantage for UV-Curable Formulations
Diacrylate monomers synthesized from a mixture of 1,3- and 1,4-cyclohexanedimethanol (1,3/1,4-CHDM) containing less than 15 wt% of the trans-1,4-isomer are liquid at room temperature. In contrast, diacrylates prepared from pure 1,4-cyclohexanedimethanol are solid [1]. This liquid state is achieved without the need for alkoxylation, which is often required to liquefy solid diol monomers but can degrade the performance of the final cured coating [1].
| Evidence Dimension | Physical state of derived diacrylate monomer at room temperature |
|---|---|
| Target Compound Data | Liquid |
| Comparator Or Baseline | 1,4-cyclohexanedimethanol diacrylate: Solid |
| Quantified Difference | Qualitative difference (Liquid vs. Solid) contingent on <15 wt% trans-1,4-isomer content |
| Conditions | Diacrylate monomer synthesis; <15 wt% trans-1,4-CHDM diacrylate content in the 1,3/1,4-CHDM mixture |
Why This Matters
A liquid monomer eliminates solubility and crystallization issues in UV-curable formulations, enabling higher solids content and avoiding the performance penalties associated with alkoxylation.
- [1] Tulchinsky, M. L., et al. (2010). UV curable, liquid diacrylate monomers based on (cis,trans)-1,3/1,4-cyclohexanedimethanol. Journal of Coatings Technology and Research, 7, 175–188. View Source
